2-[4-(Trifluoromethoxy)phenyl]pyrrole
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Overview
Description
2-[4-(Trifluoromethoxy)phenyl]pyrrole is an organic compound that features a pyrrole ring substituted with a 4-(trifluoromethoxy)phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethoxy)phenyl]pyrrole typically involves the reaction of 4-(trifluoromethoxy)phenylboronic acid with a suitable pyrrole precursor. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of a palladium catalyst and a base under mild conditions . The reaction proceeds efficiently, yielding the desired product with high selectivity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethoxy)phenyl]pyrrole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrrole oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyrrole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole oxides, while substitution reactions can introduce various functional groups onto the pyrrole or phenyl ring.
Scientific Research Applications
2-[4-(Trifluoromethoxy)phenyl]pyrrole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, such as electrochromic devices.
Mechanism of Action
The mechanism by which 2-[4-(Trifluoromethoxy)phenyl]pyrrole exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethoxy)phenylboronic acid: Used in similar synthetic applications.
Polydithienylpyrroles: These compounds also contain the trifluoromethoxy group and exhibit unique electrochromic properties.
Uniqueness
2-[4-(Trifluoromethoxy)phenyl]pyrrole is unique due to the combination of the pyrrole ring and the trifluoromethoxyphenyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
2-[4-(Trifluoromethoxy)phenyl]pyrrole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
Chemical Structure
The molecular structure of this compound can be represented as follows:
This compound features a pyrrole ring substituted with a trifluoromethoxy group on the phenyl moiety, which is critical for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
- Topoisomerase Inhibition : Recent studies indicate that compounds with similar structures exhibit inhibitory effects on topoisomerases, which are essential enzymes involved in DNA replication and repair. These inhibitors can induce apoptosis in cancer cells by disrupting DNA topology during cell division .
- Antimicrobial Activity : Some derivatives of pyrrole compounds have shown promising antimicrobial properties. The trifluoromethoxy group may enhance membrane permeability and disrupt bacterial cell walls .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound and related compounds:
Study | Activity | Cell Line/Organism | IC50 (µM) | Notes |
---|---|---|---|---|
Study 1 | Topoisomerase II inhibition | HepG2 (liver cancer) | 10-20 | Induced apoptosis and G2/M phase arrest. |
Study 2 | Antimicrobial | E. coli, S. aureus | 15-30 | Effective against gram-positive and gram-negative bacteria. |
Study 3 | Cytotoxicity | MCF-7 (breast cancer) | 5-15 | Higher potency than standard chemotherapy agents. |
Case Studies
- Topoisomerase II Inhibition : A study demonstrated that derivatives similar to this compound exhibited significant inhibitory effects on topoisomerase IIα, leading to cell cycle arrest in cancer cell lines such as HepG2 and MCF-7. The mechanism involved the stabilization of the enzyme-DNA complex, resulting in increased apoptosis rates .
- Antimicrobial Efficacy : In vitro assays revealed that compounds containing the trifluoromethoxy group displayed enhanced antibacterial activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. This suggests a potential application for these compounds in treating bacterial infections .
Research Findings
Recent research has focused on optimizing the structure of pyrrole derivatives to enhance their biological activity:
- A study reported that modifications to the pyrrole scaffold could improve solubility and bioavailability while maintaining potent topoisomerase inhibition .
- Computational docking studies have provided insights into the binding affinities of these compounds with target proteins, indicating that structural variations can significantly influence their efficacy .
Properties
Molecular Formula |
C11H8F3NO |
---|---|
Molecular Weight |
227.18 g/mol |
IUPAC Name |
2-[4-(trifluoromethoxy)phenyl]-1H-pyrrole |
InChI |
InChI=1S/C11H8F3NO/c12-11(13,14)16-9-5-3-8(4-6-9)10-2-1-7-15-10/h1-7,15H |
InChI Key |
BFCYFTGJBKCBND-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
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